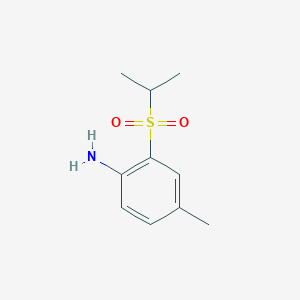

2-(Isopropylsulfonyl)-4-methylaniline

Description

2-(Isopropylsulfonyl)-4-methylaniline is an aromatic amine derivative featuring a methyl group at the para position (C4) and an isopropylsulfonyl (-SO₂-iPr) group at the ortho position (C2) of the aniline ring. The sulfonyl group is a strong electron-withdrawing moiety, which significantly reduces the electron density of the aromatic ring and the amine group.

Properties

IUPAC Name |

4-methyl-2-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7(2)14(12,13)10-6-8(3)4-5-9(10)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSQFXCBPSSQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Alkylation

- Starting Materials: 2-aminothiophenol or substituted analogs.

- Alkylating Agent: Bromo-isopropane (isopropyl bromide).

- Conditions: The alkylation is performed under alkaline conditions using bases such as sodium carbonate or triethylamine.

- Solvents: Ethyl acetate or acetonitrile are preferred solvents.

- Procedure: Bromo-isopropane is added dropwise at room temperature (~25 °C) to a mixture of 2-aminothiophenol, base, and solvent. The reaction mixture is then heated and refluxed for approximately 6 hours to complete the alkylation.

Subsequent Functionalization and Oxidation

- After alkylation, the intermediate undergoes further reaction steps such as nucleophilic substitution with electrophilic reagents (e.g., 2,4,5-trichloropyrimidine in related syntheses) if applicable.

- The critical oxidation step converts the thioether (isopropylthio) to the sulfone (isopropylsulfonyl) group.

- Oxidizing Agents and Catalysts: Hydrogen peroxide (30% aqueous) is used as the oxidant in the presence of rare metal catalysts such as sodium tungstate, sodium phosphotungstate, tungstic acid, or molybdate salts.

- Reaction Conditions: The oxidation is carried out at elevated temperatures (around 60 °C) for several hours (2 to 8 hours depending on catalyst and scale).

- Workup: After oxidation, water is added to the reaction mixture, followed by separation of organic and aqueous layers. The organic phase is dried and concentrated. Recrystallization from ethanol or ethanol-water mixtures yields the pure sulfone product.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Alkylation temperature | 25 °C (room temperature) | Dropwise addition of alkyl halide |

| Alkylation reaction time | 6 hours reflux | Ensures complete substitution |

| Oxidation temperature | 60 °C | Moderate heating for controlled oxidation |

| Oxidation reaction time | 2–8 hours | Depends on catalyst and scale |

| Base used | Sodium carbonate, triethylamine | Sodium carbonate preferred for safety |

| Solvent | Ethyl acetate, acetonitrile | Ethyl acetate preferred for environmental reasons |

| Oxidant | 30% hydrogen peroxide | Common, efficient oxidizing agent |

| Catalyst | Sodium tungstate, sodium phosphotungstate | Enhances oxidation rate and selectivity |

- To a solution of 2-aminothiophenol (1 equiv) in ethyl acetate, sodium carbonate (1.2 equiv) is added.

- Bromo-isopropane (1 equiv) is added dropwise at 25 °C with stirring.

- The mixture is refluxed for 6 hours.

- After cooling, the oxidation catalyst (e.g., sodium tungstate, 0.05 equiv) is added.

- 30% hydrogen peroxide is added dropwise.

- The mixture is heated to 60 °C and stirred for 7–8 hours.

- Upon completion, water is added, layers separated, organic phase dried and concentrated.

- The crude product is recrystallized from ethanol to yield 2-(Isopropylsulfonyl)-4-methylaniline.

- The described method offers a simple, safe, and scalable process.

- Yields reported for similar sulfonylated aniline compounds typically range from 70% to 90%.

- The use of sodium tungstate as catalyst provides high selectivity and minimizes over-oxidation or side reactions.

- Recrystallization ensures high purity suitable for further pharmaceutical or chemical applications.

- The oxidation step is critical; incomplete oxidation leads to sulfoxide intermediates, while over-oxidation may degrade the aromatic amine.

- Choice of base and solvent affects reaction rate and product purity.

- The methyl substituent at the 4-position can be introduced either before or after sulfonylation depending on starting material availability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(Isopropylsulfonyl)-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The isopropylsulfonyl group can interact with the active site of enzymes, blocking their activity. The compound may also affect molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Table 1: Substituent Effects and Molecular Properties

Key Observations:

- Electron-Withdrawing Groups (EWG): The isopropylsulfonyl and heptafluoroisopropyl groups drastically deactivate the aromatic ring, reducing nucleophilic reactivity. This contrasts with the electron-donating furan group in 2-(furan-2-yl)-4-methylaniline, which enhances electrophilic substitution .

- Steric Effects: Bulky substituents like adamantane (e.g., N-(Adamantan-1-ylmethyl)-4-methylaniline ) or heptafluoroisopropyl hinder sterically demanding reactions, whereas smaller groups (e.g., -SO₂-iPr) allow broader synthetic utility.

Table 2: Reaction Efficiency Comparison

Insights:

Biological Activity

2-(Isopropylsulfonyl)-4-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15NO2S

- Molecular Weight : 229.31 g/mol

- CAS Number : 1254057-09-4

The compound features a sulfonyl group attached to a methylaniline structure, which may influence its interaction with biological targets.

Research indicates that this compound may exhibit its biological effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various biochemical pathways, which can lead to therapeutic effects.

- Protein Interactions : It may interact with proteins, influencing their function and potentially modulating cellular processes.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it exhibited an IC50 value indicating effective inhibition of cell proliferation in certain cancer types.

- Mechanisms : The anticancer activity is hypothesized to be due to its ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest efficacy against a range of bacterial strains, highlighting its potential as an antimicrobial agent.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isopropylsulfonyl)-4-methylaniline, and how can reaction conditions be optimized for improved yield?

- Methodology : Palladium-catalyzed cross-coupling reactions, such as the Chan-Lam reaction, are effective for introducing sulfonyl and aryl groups. For example, ligand selection (e.g., BINAP) and solvent systems (e.g., anhydrous dioxane) significantly influence yield . Reaction optimization can be guided by high-throughput experimentation and machine learning models, which predict catalyst performance in the presence of inhibitory additives . Post-synthesis purification should involve inert atmospheres and low-temperature storage to prevent degradation .

Q. Which analytical techniques are recommended for characterizing this compound and verifying purity?

- Methodology :

- Structural Confirmation : Use NMR and NMR to identify substituent positions and electronic environments. MALDI-TOF mass spectrometry is critical for molecular weight validation .

- Purity Assessment : HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) ensures separation of impurities .

- Functional Group Analysis : FTIR detects sulfonyl (S=O) and amine (N-H) stretches, while GC-MS identifies decomposition byproducts like 4-methylaniline under thermal stress .

Q. How does the electron-withdrawing isopropylsulfonyl group influence the reactivity of the aromatic amine in electrophilic substitution reactions?

- Methodology : The sulfonyl group deactivates the benzene ring, directing electrophiles to the para position of the methyl group. Experimental validation involves comparative nitration or halogenation studies, monitored via NMR to track regioselectivity. Computational methods (e.g., DFT with B3LYP functionals) predict electron density distribution and activation energies .

Advanced Research Questions

Q. What computational methods are effective in predicting the thermochemical properties and reaction pathways of this compound?

- Methodology : Hybrid density-functional theory (DFT) with exact exchange terms (e.g., B3LYP) provides accurate thermochemical data, such as bond dissociation energies and atomization enthalpies, with deviations <3 kcal/mol . For correlation energy, the Colle-Salvetti formula, adapted into a functional of electron density, improves predictions for reaction intermediates . Solvent effects can be modeled using polarizable continuum models (PCM).

Q. How can machine learning models enhance the optimization of C–N cross-coupling reactions involving this compound derivatives?

- Methodology : Random forest algorithms trained on high-throughput datasets (e.g., reaction yields, catalyst descriptors) predict optimal palladium catalysts and ligand combinations. Key descriptors include steric hindrance from the isopropylsulfonyl group and electronic parameters (e.g., Hammett constants). This approach reduces trial-and-error experimentation, as demonstrated for Buchwald-Hartwig couplings .

Q. What are the primary decomposition products of this compound under thermal stress, and how are they identified?

- Methodology : Thermal gravimetric analysis (TGA) coupled with GC-MS reveals decomposition pathways. For example, cleavage of the sulfonyl group generates 4-methylaniline, while isopropylsulfonic acid derivatives form via hydrolysis. FTIR detects intermediate isocyanates and CO . Stability studies should replicate conditions in drug formulation or material synthesis.

Q. What methodologies are used to evaluate the biological activity of this compound derivatives in drug discovery?

- Methodology :

- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) quantify IC values. Receptor binding affinity is measured via surface plasmon resonance (SPR) .

- In Silico Studies : Molecular docking with target proteins (e.g., ALK kinase) identifies binding modes, guided by structural analogs like NPM-ALK fusion proteins .

- Metabolic Stability : Liver microsome assays assess cytochrome P450-mediated degradation, critical for lead compound prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.